molecular formula C13H16O5 B104224 Dimethyl 2-(4-methoxybenzyl)malonate CAS No. 15378-09-3

Dimethyl 2-(4-methoxybenzyl)malonate

Cat. No.: B104224
CAS No.: 15378-09-3
M. Wt: 252.26 g/mol
InChI Key: GXDFOJRQIDXKIH-UHFFFAOYSA-N
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Description

Dimethyl 2-(4-methoxybenzyl)malonate is an organic compound with the molecular formula C13H16O5. It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a 4-methoxybenzyl group and two methoxy groups. This compound is often used in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-(4-methoxybenzyl)malonate can be synthesized through the alkylation of dimethyl malonate with 4-methoxybenzyl bromide. The reaction typically involves the use of a strong base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a more consistent and scalable production method.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(4-methoxybenzyl)malonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The methoxy groups can be replaced by other nucleophiles under suitable conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: Reduction of the ester groups can yield alcohols.

Common Reagents and Conditions

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or sodium borohydride in ether or tetrahydrofuran.

Major Products Formed

    Substitution: Various substituted malonates.

    Oxidation: 4-methoxybenzylmalonic acid or 4-methoxybenzylaldehyde.

    Reduction: 4-methoxybenzyl alcohol derivatives.

Scientific Research Applications

Dimethyl 2-(4-methoxybenzyl)malonate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving malonate derivatives.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl 2-(4-methoxybenzyl)malonate involves its reactivity as a malonate derivative. The compound can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles. Additionally, the presence of the 4-methoxybenzyl group can influence the reactivity and selectivity of the compound in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl malonate: Lacks the 4-methoxybenzyl group, making it less reactive in certain substitution reactions.

    Diethyl malonate: Similar structure but with ethyl groups instead of methyl groups, leading to different reactivity and solubility properties.

    Methyl 2-(4-methoxybenzyl)malonate: Contains only one methoxy group, resulting in different chemical behavior.

Uniqueness

Dimethyl 2-(4-methoxybenzyl)malonate is unique due to the presence of both the 4-methoxybenzyl group and the two methoxy groups. This combination enhances its reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

dimethyl 2-[(4-methoxyphenyl)methyl]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-16-10-6-4-9(5-7-10)8-11(12(14)17-2)13(15)18-3/h4-7,11H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDFOJRQIDXKIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90502841
Record name Dimethyl [(4-methoxyphenyl)methyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90502841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15378-09-3
Record name Dimethyl [(4-methoxyphenyl)methyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90502841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMETHYL 2-(4-METHOXYBENZYL)MALONATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Dimethyl 2-(4-methoxybenzyl)malonate in the synthesis of α-([11C]methyl)tyrosine?

A1: this compound acts as the starting material in a multistep synthesis. [] The synthesis involves alkylation with [11C]methyl iodide, selective enzymatic hydrolysis, conversion to an isocyanate intermediate, and finally, simultaneous hydrolysis and deprotection to yield the desired α-([11C]methyl)tyrosine. The 4-methoxybenzyl group serves as a protecting group for the phenolic hydroxyl group of tyrosine during the synthesis.

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